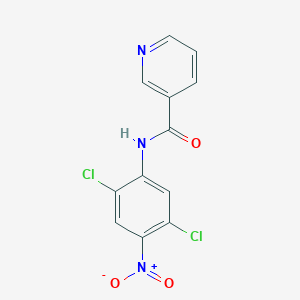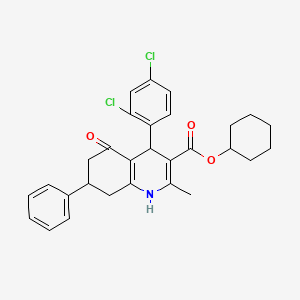![molecular formula C20H18BrNO B5143004 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MitoQ, and it has been extensively studied for its potential applications in the field of medicine. MitoQ is a mitochondria-targeted antioxidant that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
MitoQ works by targeting the mitochondria in cells. It is a potent antioxidant that can neutralize free radicals and prevent oxidative damage to cells. MitoQ is also known to improve mitochondrial function by increasing ATP production and reducing oxidative stress. In addition, MitoQ has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MitoQ has a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. MitoQ has also been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, MitoQ has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of MitoQ for lab experiments is its specificity for targeting mitochondria. This allows researchers to study the effects of MitoQ on mitochondrial function and oxidative stress in a targeted manner. However, one of the limitations of MitoQ is its high cost, which can limit its use in some research settings.
Future Directions
There are many potential future directions for the study of MitoQ. One area of research is the potential use of MitoQ in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of MitoQ in the treatment of cancer. Additionally, there is potential for the development of new drugs based on the structure of MitoQ that could have even greater therapeutic potential.
Synthesis Methods
The synthesis method of MitoQ involves a series of chemical reactions. The starting material for the synthesis is 4-biphenylcarboxaldehyde, which is reacted with methyl acetoacetate to form 1-(4-biphenylyl)-2-methyl-1,2-ethanediol. This compound is then reacted with pyridine and phosphoryl chloride to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride. The final step involves the reaction of 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride with sodium bromide to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide.
Scientific Research Applications
MitoQ has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties that can protect cells from oxidative stress. MitoQ is also known to have anti-inflammatory properties that can reduce inflammation in the body. In addition, MitoQ has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
1-(4-phenylphenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(21-14-6-3-7-15-21)20(22)19-12-10-18(11-13-19)17-8-4-2-5-9-17;/h2-16H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBWROVPYLAVLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenyl-4-yl-1-methyl-2-oxo-ethyl)-pyridinium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)